![molecular formula C33H39N3O5 B10852457 (S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)
(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-140547 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is particularly noted for its role in catalysis and its interactions with biological systems.
Preparation Methods
The synthesis of PD-140547 involves several steps, typically starting with the selection of appropriate precursors. One common method involves the chemical reduction of palladium precursors. For instance, palladium(II) chloride can be reduced using hydrogen gas under controlled conditions to yield PD-140547. Industrial production methods often involve deposition-precipitation or impregnation techniques to ensure high purity and yield .
Chemical Reactions Analysis
PD-140547 undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, PD-140547 forms palladium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen gas.
Substitution: PD-140547 reacts with halogens like chlorine and bromine to form palladium halides.
Common reagents used in these reactions include hydrogen gas for reduction and halogens for substitution reactions. The major products formed include palladium oxide and palladium halides.
Scientific Research Applications
PD-140547 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: PD-140547 is studied for its potential in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism of action of PD-140547 involves its ability to interact with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity.
Comparison with Similar Compounds
PD-140547 is often compared with other palladium-based compounds such as palladium(II) chloride and palladium(II) bromide. While these compounds share similar catalytic properties, PD-140547 is unique in its enhanced stability and reactivity under various conditions. This makes it particularly valuable in applications requiring high precision and efficiency .
Similar compounds include:
- Palladium(II) chloride
- Palladium(II) bromide
- Palladium(II) acetate
These compounds are used in similar applications but differ in their reactivity and stability profiles.
Properties
Molecular Formula |
C33H39N3O5 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33-/m0/s1 |
InChI Key |
PGOLWKTUHWHYJS-VRJYPAKCSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


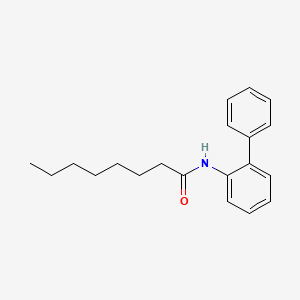

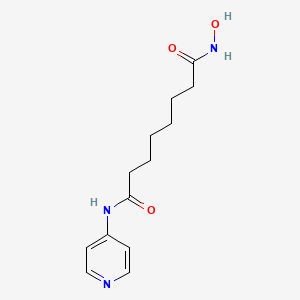
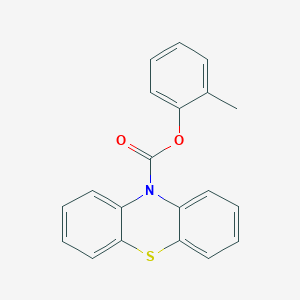
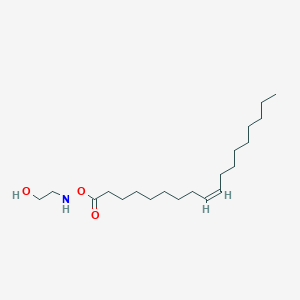
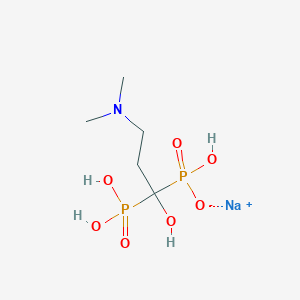
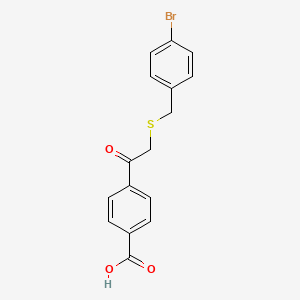
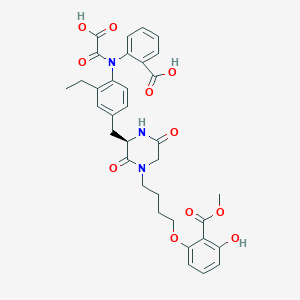
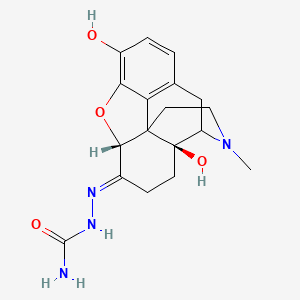
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
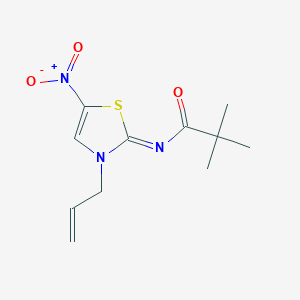
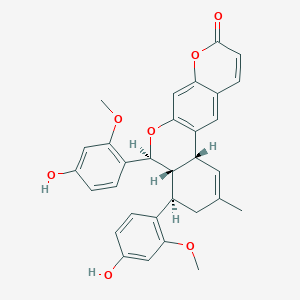
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

